Pentafluorophenyl isocyanate
Overview
Description
Synthesis Analysis
Pentafluorophenyl isocyanate can be synthesized through various methods. One approach involves the carboboration of isocyanates with tris(pentafluorophenyl)borane, leading to the formation of heterocyclic compounds (Mehta & Goicoechea, 2019). Another synthesis route includes the reaction of pentafluorosulfanyl isocyanate with different reactants, showcasing the versatility of this compound in chemical synthesis (Duncan et al., 1976).
Molecular Structure Analysis
The molecular structure of pentafluorophenyl isocyanate is key to its reactivity. It consists of a pentafluorophenyl group attached to an isocyanate group, which significantly influences its chemical behavior. Studies have explored the structure and bonding in complexes involving this compound, highlighting its unique chemical properties (Jacobsen et al., 1999).
Chemical Reactions and Properties
Pentafluorophenyl isocyanate participates in a range of chemical reactions. It has been used in photoreactions with polyfluorinated alcohols and diols to produce fluorinated urethanes and polyurethanes (Soto et al., 2014). Its reactivity with other compounds, like tris(pentafluorophenyl)borane, leads to the formation of various organometallic and heterocyclic compounds (Erker, 2005).
Physical Properties Analysis
The physical properties of pentafluorophenyl isocyanate, such as melting and boiling points, solubility, and stability, are important in determining its applicability in different chemical environments. These properties are influenced by its molecular structure and the presence of the fluorine atoms.
Chemical Properties Analysis
The chemical properties of pentafluorophenyl isocyanate, including its reactivity, acidity or basicity, and its behavior in various chemical environments, are central to its use in synthesis and material science. Its ability to form complexes with various metals and its role in catalysis are particularly noteworthy (Lentz et al., 1998).
Scientific Research Applications
1. Carboboration of Isocyanates
Pentafluorophenyl isocyanate has been utilized in carboboration reactions with tris(pentafluorophenyl)borane, leading to the formation of six-membered heterocyclic compounds. These compounds, conceptualized as adducts of imino-boranes with isocyanates, demonstrate a potential for dissociative displacement and exchange reactions, broadening the scope of carboboration chemistry (Mehta & Goicoechea, 2019).
2. Synthesis of Fluorinated Urethanes
Pentafluorophenyl isocyanate is key in the photoreaction with polyfluorinated alcohols and diols, leading to the synthesis of new highly fluorinated urethanes and diurethanes. These compounds exhibit significant hydrophobicity and oleophobicity, crucial for various applications in material science (Soto, Sebastián, & Marquet, 2014).
3. Ureidopeptides Synthesis
In peptide chemistry, pentafluorophenyl isocyanate is used to produce highly active and stable Fmoc-peptidyl carbamates. These intermediates facilitate the synthesis of ureidopeptides with good yield, demonstrating its utility in peptide bond formation and modification (Sureshbabu & Venkataramanarao, 2008).
4. Enhancing Lithium-Ion Battery Performance
Pentafluorophenyl isocyanate serves as an effective electrolyte additive in lithium-ion batteries, especially for silicon-based anodes. Its inclusion improves capacity retention and Coulombic efficiency, showcasing its potential in enhancing battery technology (Nölle et al., 2018).
5. Organic and Organometallic Chemistry Catalyst
As part of tris(pentafluorophenyl)borane, pentafluorophenyl isocyanate is instrumental in various catalytic and reagent roles in organic and organometallic chemistry. This includes applications in hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).
6. Reactions with Heteroallenes
This compound is actively involved in reactions with heteroallenes like carbodiimides and isocyanates, resulting in a variety of unique cerium(iii) derivatives. Such reactions are significant in the study of metal-organic frameworks and coordination chemistry (Yin, Carroll, & Schelter, 2016).
Safety And Hazards
Future Directions
The application of PFPI as an effective electrolyte additive for lithium-ion full cells paves the path for a broad range of different isocyanate compounds, which have not been studied for Si-based anodes in lithium-ion full cells so far . These compounds can be easily adjusted by modifying the chemical structure and/or functional groups incorporated within the molecule, to specifically tailor the SEI layer for Si-based anodes in LIBs .
properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLDBWRLZDBVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166583 | |
Record name | Perfluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl isocyanate | |
CAS RN |
1591-95-3 | |
Record name | Pentafluorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1591-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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